N-benzyl-4-nitrobenzamide

Catalog No.
S1927051
CAS No.
2585-26-4
M.F
C14H12N2O3
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-nitrobenzamide

CAS Number

2585-26-4

Product Name

N-benzyl-4-nitrobenzamide

IUPAC Name

N-benzyl-4-nitrobenzamide

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

WSUTZIPSLNPTAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Synthesis of Benzamides

Pharmaceutical Applications

Chemical Research

Material Science

Reagent in Chemical Research

N-benzyl-4-nitrobenzamide is an organic compound with the molecular formula C14_{14}H12_{12}N2_2O3_3. It features a benzamide structure substituted with a nitro group at the para position and a benzyl group at the nitrogen atom. This compound is typically encountered as a yellow solid and has notable physical properties, including a melting point of approximately 140-143 °C and a boiling point of about 488.9 °C at standard atmospheric pressure .

, primarily due to its functional groups. It can undergo:

  • Acyl Transfer Reactions: This compound has been involved in studies examining acyl transfer from S-monoacyldihydrolipoamide to benzylamine, particularly in the presence of oxidizing agents such as cobalt(II) ions .
  • Amidation Reactions: The compound can be synthesized through amidation reactions involving 4-nitrobenzoic acid and benzylamine, often facilitated by catalytic systems .
  • Oxidation Reactions: The nitro group can engage in redox reactions, which may modify the compound's reactivity and biological activity.

N-benzyl-4-nitrobenzamide exhibits various biological activities, making it a subject of interest in pharmacological research. Some of its notable effects include:

  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, although specific data on N-benzyl-4-nitrobenzamide is limited.
  • Enzyme Interaction: The benzamide moiety can interact with proteins and enzymes, potentially influencing metabolic pathways .

The synthesis of N-benzyl-4-nitrobenzamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-nitrobenzoic acid with benzylamine in an organic solvent, typically under elevated temperatures and in the presence of a catalyst such as boric acid or polyethylene glycol .
  • Oxidative Amidation: This method utilizes aldehydes and amines in the presence of catalytic systems to form amides, including N-benzyl-4-nitrobenzamide .
  • Direct Amidation: Recent advancements have introduced direct amidation techniques using ammonia-borane as a catalyst for the reaction between carboxylic acids and amines, which can also yield this compound .

N-benzyl-4-nitrobenzamide serves various roles in scientific research:

  • Chemical Research Reagent: It is employed as a reagent in synthetic organic chemistry for studying reaction mechanisms and developing new compounds .
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further investigation in drug development, particularly in antimicrobial agents.

Studies on N-benzyl-4-nitrobenzamide's interactions primarily focus on its reactivity with biological molecules. Its nitro group may participate in redox reactions, while the benzamide structure allows for hydrogen bonding and π-stacking interactions with proteins. These interactions could influence its pharmacokinetic properties and efficacy as a therapeutic agent.

Several compounds share structural similarities with N-benzyl-4-nitrobenzamide, which highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
N-benzylbenzamideBenzamide structure without nitro substitutionLacks electron-withdrawing nitro group
N-(2-chlorobenzyl)benzamideChlorine substituent at ortho positionDifferent electronic properties due to chlorine
N-benzyl-4-methylbenzamideMethyl group instead of nitroExhibits different reactivity profile
N-benzyl-3-nitrobenzamideNitro group at meta positionAltered sterics and electronics compared to para

N-benzyl-4-nitrobenzamide's unique combination of a para nitro group and benzyl substitution distinguishes it from other similar compounds, influencing its chemical behavior and potential applications in medicinal chemistry.

The crystallographic analysis of N-benzyl-4-nitrobenzamide has been documented in the Cambridge Crystallographic Data Centre with the identifier CCDC 200859 [1]. The compound crystallizes with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol [1]. The associated research article can be accessed through the DOI reference 10.1055/s-2003-38754 [1].

Based on structural analysis of related benzamide derivatives, N-benzyl-4-nitrobenzamide is predicted to adopt a monoclinic crystal system, most likely in the space group P21/c, which is commonly observed for benzamide compounds [2] [3]. The estimated unit cell parameters suggest dimensions of approximately 7.5-8.0 Å for the a-axis, 12.0-13.0 Å for the b-axis, and 15.0-16.0 Å for the c-axis, with a β angle between 95-105° [2] [3]. The calculated density is estimated to be in the range of 1.35-1.45 g/cm³, consistent with organic molecular crystals of similar composition [2].

The crystal structure exhibits characteristic hydrogen bonding patterns typical of benzamide derivatives. Primary intermolecular hydrogen bonds form between the amide nitrogen-hydrogen donor and carbonyl oxygen acceptor groups, creating infinite chains throughout the crystal lattice [3] [4]. These N—H⋯O hydrogen bonds typically exhibit distances of 2.830 to 2.900 Ångström with donor-hydrogen-acceptor angles ranging from 165 to 170 degrees [3] [4].

The presence of the nitro group introduces additional hydrogen bonding possibilities through its oxygen atoms, which can act as hydrogen bond acceptors [5] [6]. Secondary interactions involving C—H⋯O contacts between aromatic hydrogen atoms and nitro oxygen atoms contribute to the overall stability of the crystal structure, with typical distances ranging from 3.200 to 3.500 Ångström [5] [6].

The molecular packing is further stabilized by π-π stacking interactions between the aromatic rings. The centroid-to-centroid distances for these interactions typically range from 3.737 to 3.800 Ångström, which is characteristic of effective π-π stacking in benzamide crystals [3] [4]. The parallel displaced arrangement of the aromatic rings maximizes the overlap while minimizing electrostatic repulsion between the electron-rich aromatic systems [3].

Theoretical Computational Models (DFT Studies)

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and conformational behavior of N-benzyl-4-nitrobenzamide. Multiple computational methods have been employed to investigate this compound, including B3LYP, B3PW91, and wB97XD functionals with various basis sets [7] [9].

The optimized molecular geometry obtained through DFT B3LYP/6-31G(d,p) calculations reveals that the compound adopts a non-planar conformation due to steric interactions between the benzyl substituent and the benzamide ring system [7] . The benzyl group preferentially adopts a torsion angle of approximately 60-80 degrees relative to the amide plane, representing a compromise between steric repulsion and electronic stabilization [9].

The amide bond length is calculated to be in the range of 1.365-1.375 Ångström, indicating partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital [7] . The carbonyl carbon-oxygen double bond measures approximately 1.225-1.235 Ångström, consistent with typical amide carbonyl bonds [7] .

Electronic structure analysis reveals that the HOMO energy ranges from -6.1 to -6.7 eV depending on the computational method employed, while the LUMO energy falls between -2.7 to -3.4 eV [7] . The resulting HOMO-LUMO gap spans 2.6 to 3.6 eV, indicating moderate electronic excitation energies [7] . The nitro group acts as a strong electron-withdrawing substituent, significantly lowering both HOMO and LUMO energies compared to the unsubstituted benzamide [7] [11].

Molecular electrostatic potential calculations demonstrate that the nitro group creates regions of high electrophilicity, while the amide nitrogen and carbonyl oxygen exhibit nucleophilic character [12] [9]. The dipole moment is calculated to be in the range of 3.3-4.5 Debye, reflecting the polar nature of the molecule due to the combined effects of the amide and nitro functional groups [12] .

Conformational analysis through potential energy surface scans reveals that rotation around the C-N amide bond is significantly restricted due to the partial double bond character [9] [13]. The energy barrier for amide bond rotation is calculated to be approximately 15-20 kcal/mol, consistent with experimental observations of restricted rotation in benzamide derivatives [9] [13].

The computational studies also predict vibrational frequencies that correlate well with experimental infrared spectroscopy data. The characteristic amide C=O stretch is calculated at approximately 1665 cm⁻¹, while the nitro group asymmetric and symmetric stretches appear at 1520 and 1345 cm⁻¹, respectively [12] .

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of N-benzyl-4-nitrobenzamide through characteristic chemical shift patterns and coupling constants. In ¹H NMR spectroscopy using CDCl₃ as solvent, the benzyl methylene protons appear as a doublet at δ 4.67 ppm with a coupling constant of approximately 6.0 Hz due to coupling with the amide NH proton [14] [15]. The amide NH proton resonates as a broad singlet at δ 6.47 ppm, with the broadening attributed to quadrupolar relaxation and possible exchange processes [14] [15].

The aromatic protons of the benzyl group appear in the region δ 7.36 ppm as a multiplet integrating for five protons, while the para-nitrobenzene ring protons are well-resolved due to the symmetrical substitution pattern [14] [15]. The protons ortho to the nitro group appear as a doublet at δ 8.28 ppm, while the protons meta to the nitro group resonate at δ 7.96 ppm [14] [15].

When the spectrum is recorded in DMSO-d₆, significant changes in chemical shifts are observed due to hydrogen bonding interactions with the solvent [15] [16]. The NH proton shifts dramatically downfield to δ 9.39 ppm, reflecting strong hydrogen bonding with DMSO [15] [16]. The benzyl methylene protons appear at δ 4.45 ppm, slightly upfield compared to CDCl₃, while the aromatic proton patterns remain similar but with better resolution [15] [16].

¹³C NMR spectroscopy reveals the carbonyl carbon at δ 165.7 ppm in CDCl₃ and δ 164.5 ppm in DMSO-d₆, consistent with amide carbonyl carbons [14] [15]. The benzyl methylene carbon appears at δ 44.8 ppm in CDCl₃ and δ 43.30 ppm in DMSO-d₆ [14] [15]. The aromatic carbons show characteristic patterns, with the nitro-substituted carbon appearing most downfield due to the strong electron-withdrawing effect of the nitro group [14] [15].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The N-H stretch appears as a broad absorption at 3430 cm⁻¹ in KBr pellets or 3325 cm⁻¹ in ATR measurements [17] [16]. The amide C=O stretch is observed at 1619 cm⁻¹ in KBr or 1665 cm⁻¹ in ATR, while aromatic C=C stretches appear at 1584-1605 cm⁻¹ [17] [16].

The nitro group exhibits characteristic asymmetric and symmetric N-O stretches at 1520 and 1345 cm⁻¹, respectively [17] [16]. Additional peaks at 1026, 824, and 762 cm⁻¹ correspond to aromatic C-H out-of-plane bending vibrations and ring breathing modes [17] [16].

Mass spectrometry analysis using electrospray ionization reveals the molecular ion peak at m/z 257 [M+H]⁺ and the sodium adduct at m/z 279 [M+Na]⁺ [18] [17]. Characteristic fragmentation patterns include loss of the nitro group to give m/z 211 [M-NO₂]⁺ and loss of the benzyl group to yield m/z 150 [M-benzyl]⁺ [18] [17].

Electron ionization mass spectrometry shows the molecular ion at m/z 256 with the base peak at m/z 150 corresponding to the para-nitrobenzoyl cation [18] [16]. Additional significant fragments include m/z 104 for the benzyl cation, m/z 91 for the tropylium ion, and m/z 77 for the phenyl cation [18] [16].

Ultraviolet-visible spectroscopy in DMSO reveals absorption maxima at 285 nm and 320 nm, corresponding to π→π* and n→π* transitions, respectively [19] [20]. The presence of the nitro group causes a red shift in the π→π* transition compared to unsubstituted benzamide due to extended conjugation [19] [20]. In ethanol solution, similar absorption patterns are observed with slight blue shifts to 282 nm and 315 nm [19] [20].

XLogP3

2.1

Other CAS

2585-26-4

Wikipedia

N-benzyl-4-nitrobenzamide

Dates

Last modified: 08-16-2023

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